molecular formula C13H14O B14369083 3-Methyl-1-phenylhexa-2,4-dien-1-one CAS No. 93626-99-4

3-Methyl-1-phenylhexa-2,4-dien-1-one

Cat. No.: B14369083
CAS No.: 93626-99-4
M. Wt: 186.25 g/mol
InChI Key: ANSJNSMGNQVDLY-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylhexa-2,4-dien-1-one is an organic compound with the molecular formula C13H14O. It is a conjugated diene, which means it has alternating double and single bonds between carbon atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylhexa-2,4-dien-1-one can be achieved through various methods. One common approach involves the aldol condensation reaction between acetophenone and crotonaldehyde. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylhexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of saturated hydrocarbons

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3-Methyl-1-phenylhexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a model compound to study conjugated diene reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylhexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The conjugated diene structure allows it to participate in electrophilic addition reactions, forming intermediates that can further react to produce a variety of products. The phenyl ring can undergo electrophilic substitution, leading to the formation of substituted derivatives with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-phenyl-1,4-hexadien-3-one: Similar structure with a different position of the double bonds.

    6-Phenylhexa-3,5-dien-2-one: Another conjugated diene with a different substitution pattern.

    5-Methyl-1,1-diphenylhexa-1,4-dien-3-one: Contains an additional phenyl group, leading to different reactivity and properties.

Uniqueness

3-Methyl-1-phenylhexa-2,4-dien-1-one is unique due to its specific arrangement of double bonds and the presence of a methyl group at the third position. This unique structure imparts distinct reactivity and properties, making it valuable for various chemical and biological studies.

Properties

CAS No.

93626-99-4

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-methyl-1-phenylhexa-2,4-dien-1-one

InChI

InChI=1S/C13H14O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h3-10H,1-2H3

InChI Key

ANSJNSMGNQVDLY-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=CC(=O)C1=CC=CC=C1)C

Origin of Product

United States

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